2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanethiol. The compound is registered under Chemical Abstracts Service number 50540-16-4, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature includes this compound and 2-((7-nitrobenzo[c]oxadiazol-4-yl)amino)ethane-1-thiol, reflecting different systematic naming approaches within the chemical literature.
The molecular formula C8H8N4O3S corresponds to a molecular weight of 240.24 grams per mole. The compound can be represented by the Simplified Molecular Input Line Entry System notation C1=C(C2=NON=C2C(=C1)N+[O-])NCCS, which provides a linear encoding of its molecular structure. The International Chemical Identifier key GTMXMYOAJNPZPR-UHFFFAOYSA-N serves as an additional unique identifier for computational chemistry applications and database management.
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4O3S |
| Molecular Weight | 240.24 g/mol |
| CAS Number | 50540-16-4 |
| IUPAC Name | 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanethiol |
| SMILES | C1=C(C2=NON=C2C(=C1)N+[O-])NCCS |
Crystallographic Analysis and Three-Dimensional Conformation
While specific crystallographic data for this compound are not extensively documented in the available literature, computational modeling suggests the compound adopts a three-dimensional conformer structure consistent with other nitrobenzoxadiazole derivatives. The benzoxadiazole ring system exhibits planarity typical of aromatic heterocycles, with the nitro group positioned to maximize electron-withdrawing effects through resonance stabilization.
The ethanethiol side chain provides conformational flexibility, allowing rotation around the carbon-carbon and carbon-nitrogen bonds. This flexibility is evidenced by the computed rotatable bond count of three, indicating significant conformational freedom in the aliphatic portion of the molecule. The three-dimensional structure features the nitrobenzoxadiazole core as a rigid aromatic system with the flexible ethanethiol chain extending from the amino nitrogen substituent.
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Spectroscopic analysis of nitrobenzoxadiazole derivatives, including this compound, reveals characteristic absorption patterns in ultraviolet-visible spectroscopy. Research on related nitrobenzoxadiazole compounds demonstrates that these molecules typically exhibit strong absorption in the visible region, with specific wavelengths dependent on the substitution pattern. Studies of nitrobenzoxadiazole-thiol interactions indicate that thiol-containing derivatives show distinct colorimetric responses, with absorption maxima varying based on the specific thiol functionality.
High-Performance Liquid Chromatography analysis of nitrobenzoxadiazole-ethanethiol compounds shows characteristic retention times that enable identification and quantification. Research demonstrates that nitrobenzoxadiazole-ethanethiol adducts exhibit specific retention behavior, with the compound showing a retention time of approximately 2.99 minutes under standard analytical conditions. This chromatographic behavior is particularly valuable for analytical applications where compound identification and purity assessment are required.
| Spectroscopic Property | Characteristic |
|---|---|
| UV-Vis Absorption | Visible region absorption typical of nitrobenzoxadiazole derivatives |
| HPLC Retention Time | Approximately 2.99 minutes (standard conditions) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Mass spectrometric analysis provides definitive molecular weight confirmation at 240.24 Da, with fragmentation patterns consistent with the nitrobenzoxadiazole core structure and ethanethiol side chain. The exact mass of 240.03171130 Da enables high-resolution mass spectrometric identification and distinguishes this compound from structural isomers or closely related derivatives.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Computational analysis of this compound provides insights into its electronic structure and molecular properties. The calculated octanol-water partition coefficient (XLogP3-AA) of 1.3 indicates moderate lipophilicity, suggesting favorable distribution characteristics for biological applications. This partition coefficient reflects the balance between the hydrophilic nitrobenzoxadiazole core and the more lipophilic ethanethiol functionality.
The hydrogen bonding profile computed for this compound shows two hydrogen bond donor sites and seven hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions. The donor sites correspond to the amino nitrogen and thiol sulfur functionalities, while the acceptor sites include oxygen and nitrogen atoms within the benzoxadiazole ring system and the nitro group. This hydrogen bonding capacity influences the compound's solubility characteristics and potential for molecular recognition events.
Rotational barrier calculations indicate three rotatable bonds within the molecular structure, primarily associated with the ethanethiol chain and its connection to the benzoxadiazole core. This rotational freedom contributes to the conformational flexibility observed in three-dimensional modeling studies and affects the compound's ability to adopt optimal geometries for specific molecular interactions.
| Computed Property | Value | Reference Method |
|---|---|---|
| XLogP3-AA | 1.3 | XLogP3 3.0 |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 7 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 3 | Cactvs 3.4.8.18 |
| Exact Mass | 240.03171130 Da | PubChem 2.2 |
Properties
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-12(14)6-2-1-5(9-3-4-16)7-8(6)11-15-10-7/h1-2,9,16H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXMYOAJNPZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-7-nitro-2,1,3-benzoxadiazole
The benzoxadiazole core is synthesized via cyclization of o-aminophenol derivatives. For example, nitration of 4-chloro-2,1,3-benzoxadiazole introduces the nitro group at position 7, yielding the key intermediate. This step typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration.
Protection of Cysteamine
Cysteamine (2-aminoethanethiol) is protected as a disulfide (cystamine) or thioacetate to prevent undesired side reactions during NAS. For instance, oxidation of cysteamine with H₂O₂ in acidic media yields cystamine, while acetylation with acetic anhydride forms the thioacetate.
Substitution Reaction
The protected cysteamine reacts with 4-chloro-7-nitro-2,1,3-benzoxadiazole in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or Et₃N). The reaction proceeds at 60–80°C for 12–24 hours, forming the intermediate 4-(2-aminoethyl disulfide)-7-nitro-2,1,3-benzoxadiazole .
Deprotection of the Thiol Group
The disulfide bond is reduced using agents like dithiothreitol (DTT) or triphenylphosphine (PPh₃) in aqueous methanol, yielding the free thiol. Alternatively, thioacetates are hydrolyzed under mild alkaline conditions (NaOH/MeOH).
Key Advantages :
-
High regioselectivity at the 4-position of the benzoxadiazole.
-
Compatibility with scalable synthesis.
Direct Coupling via Carbodiimide Chemistry
Another approach leverages carbodiimide-mediated coupling to link the benzoxadiazole amine with mercaptoacetic acid derivatives.
Activation of the Benzoxadiazole Amine
The 4-amino group of 7-nitro-2,1,3-benzoxadiazole is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. This forms an active ester intermediate, which reacts with 2-mercaptoethylamine in the presence of a base (e.g., DIEA).
Purification and Isolation
The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water.
Key Considerations :
-
Requires strict anhydrous conditions to prevent hydrolysis of the active ester.
-
Yields range from 45% to 65%, depending on the stoichiometry of reagents.
Methoxy-to-Thiol Conversion Using Ethanethiol
Adapted from patented methodologies, this route involves converting a methoxy precursor to the thiol derivative.
Synthesis of 4-Methoxy-7-nitro-2,1,3-benzoxadiazole
The methoxy analog is prepared by treating 4-hydroxy-7-nitro-2,1,3-benzoxadiazole with methyl iodide in the presence of Ag₂O.
Thiolation with Ethanethiol
The methoxy group is displaced by ethanethiol under acidic conditions. A mixture of trifluoroacetic acid (TFA) and ethanethiol (1:2 v/v) is heated at 50°C for 6 hours, yielding the target compound.
Mechanistic Insight :
-
TFA protonates the methoxy group, enhancing its leaving ability.
-
Ethanethiol acts as both a nucleophile and solvent.
Deprotection of Benzyl-Thioether Intermediates
This method employs benzyl-protected thiols , which are deprotected using Lewis acids.
Synthesis of 4-(2-Benzylthioethylamino)-7-nitro-2,1,3-benzoxadiazole
The benzoxadiazole amine reacts with 2-benzylthioethyl bromide in acetonitrile with K₂CO₃ as the base.
Cleavage of the Benzyl Group
Treatment with BF₃·OEt₂ and ethanethiol at room temperature for 3 hours removes the benzyl protecting group, affording the free thiol.
Yield Optimization :
-
Excess ethanethiol (5 equiv.) ensures complete deprotection.
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Reactions monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NAS with Cysteamine | 4-Chloro-7-nitro-BODIPY | Cystamine, DTT | 70–75 | ≥95 |
| Carbodiimide Coupling | 4-Amino-7-nitro-BODIPY | EDC, NHS, 2-mercaptoethylamine | 55–65 | ≥90 |
| Methoxy Displacement | 4-Methoxy-7-nitro-BODIPY | TFA, ethanethiol | 60–70 | ≥85 |
| Benzyl Deprotection | 4-(Benzylthioethyl)-BODIPY | BF₃·OEt₂, ethanethiol | 80–85 | ≥98 |
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular assays to monitor glucose uptake and metabolism.
Medicine: Utilized in imaging techniques to study tumor cells and metabolic disorders.
Industry: Applied in the development of biosensors and diagnostic tools
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is exploited in various assays to monitor biological processes. The molecular targets and pathways involved include glucose transporters and metabolic enzymes, which interact with the compound during cellular uptake and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The benzoxadiazole core, with its electron-withdrawing nitro group, is a common feature among analogs. Key structural differences arise in the functional groups attached to the amino bridge:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility: The ethanethiol derivative is less polar than its ethanol analog (C₈H₈N₄O₄), favoring organic solvents like dichloromethane or acetonitrile . The acetic acid analog (C₈H₆N₄O₅) exhibits pH-dependent solubility, ionizing in basic conditions . PFN-5H, with a piperidinyl group, shows moderate polarity, compatible with polar aprotic solvents .
- Stability: Thiol-containing compounds are prone to oxidation (e.g., disulfide formation), requiring inert storage conditions. Hydroxyl (ethanol) and carboxylic acid analogs are more stable under ambient conditions .
Research Findings
- Fluorescent Properties :
- Synthetic Utility: Ethanol and ethanethiol analogs are intermediates in synthesizing heterocyclic compounds like triazoles, which show enhanced bioactivity compared to parent structures .
- Catalytic Applications: PFN-5H demonstrates that substituents on the benzoxadiazole ring (e.g., piperidinyl groups) modulate redox potentials and catalytic efficiency in radical reactions .
Biological Activity
The compound 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol, commonly referred to as NBD-thiol, is a derivative of the 7-nitro-2,1,3-benzoxadiazole (NBD) class. This compound has garnered attention due to its potential applications in biological research, particularly in the fields of cancer therapy and cellular imaging. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H10N4O2S
- Molecular Weight : 214.25 g/mol
- CAS Number : 186689-07-6
NBD-thiol exhibits several biological activities primarily through its interaction with various cellular components:
-
Inhibition of Glutathione S-Transferases (GSTs) :
- NBD-thiol has been shown to act as a suicide inhibitor for GSTs. Research indicates that it binds to the active site of GSTs, forming a stable complex that prevents the normal enzymatic function. This inhibition can lead to increased apoptosis in tumor cells by disrupting the JNK-GSTP1-1 complex, which is crucial for cell survival .
- Fluorescent Properties :
- Cellular Uptake and Accumulation :
Biological Activity
The biological activity of NBD-thiol can be summarized as follows:
Case Study 1: Apoptosis Induction in Cancer Cells
A study demonstrated that NBD-thiol derivatives could induce apoptosis in several human cancer cell lines. The mechanism involved the inhibition of GSTs, leading to the release of pro-apoptotic factors and subsequent cell death. The findings suggested that NBD-thiol compounds could be developed into therapeutic agents targeting resistant tumor types .
Case Study 2: Glucose Uptake Monitoring
Another significant study utilized 2-NBDG to monitor glucose uptake in live cells under various conditions. The results indicated that this fluorescent probe could effectively measure metabolic changes in response to different stimuli, providing insights into cellular energy dynamics and potential metabolic disorders .
Q & A
Q. What are the recommended methods for synthesizing 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol?
The synthesis typically involves multi-step reactions with precise temperature control and solvent selection. For example:
- Step 1 : React 7-nitro-2,1,3-benzoxadiazol-4-amine with a thiol-containing precursor (e.g., ethanethiol derivatives) under anhydrous conditions using catalysts like triethylamine in dichloromethane (DCM) or acetonitrile (ACN) .
- Step 2 : Purify the product via column chromatography or HPLC to isolate the desired compound. Analytical validation using NMR (¹H/¹³C) and mass spectrometry ensures structural integrity .
Q. How should this compound be stored to ensure stability in experimental settings?
Q. What are the primary applications of this compound in biological research?
- Glucose Uptake Assays : Used as a fluorescent probe (e.g., 2-NBDG analog) to track glucose transport in cells via flow cytometry .
- Lipid Trafficking Studies : NBD-labeled derivatives (e.g., ceramides) enable real-time visualization of lipid metabolism in cellular models .
- Radical Reaction Studies : Functions as a pH-sensitive fluorescent nitroxide probe in radical scavenging assays .
Advanced Research Questions
Q. How can researchers optimize fluorescence-based assays using this compound to minimize photobleaching or background noise?
- Experimental Design :
- Buffer Optimization : Add antioxidants (e.g., ascorbic acid) to reaction buffers to reduce oxidative quenching .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound post-synthesis?
- NMR Spectroscopy : ¹H NMR (DMSO-d6) identifies characteristic peaks (e.g., nitrobenzoxadiazole protons at δ 7.8–8.2 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with high-resolution MS validates purity (>98%) and molecular weight (e.g., m/z 342.26 for 2-NBDG) .
Q. How can contradictory results in cellular uptake studies using this compound be resolved?
- Troubleshooting Checklist :
- Cell-Type Variability : Validate across multiple cell lines (e.g., SW480 vs. HEK293) due to differences in transporter expression .
- Concentration Gradient : Test dose-dependent responses (e.g., 50–200 µg/mL) and optimize incubation time (30 mins–2 hrs) .
- Competitive Inhibition : Use unlabeled glucose analogs to confirm specificity of uptake mechanisms .
Q. What strategies are recommended for modifying the compound to enhance its specificity in targeting cellular components?
- Structural Modifications :
- Introduce hydrophobic side chains (e.g., C6/C12 acyl groups) to improve membrane permeability for lipid trafficking studies .
- Conjugate with targeting moieties (e.g., peptides) via thiol-reactive crosslinkers for organelle-specific labeling .
- Validation : Use confocal microscopy co-staining with organelle markers (e.g., LysoTracker) to confirm localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
